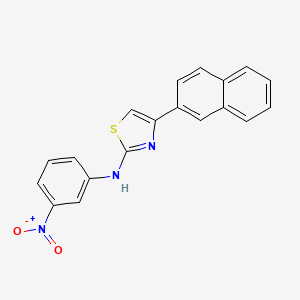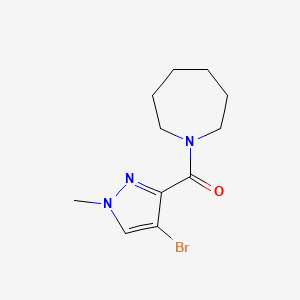
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a naphthalene ring, a nitrophenyl group, and a thiazole ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions, followed by nitration of the resulting intermediate to introduce the nitro group on the phenyl ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens or sulfonyl chlorides
Major Products Formed
Reduction: 4-naphthalen-2-yl-N-(3-aminophenyl)-1,3-thiazol-2-amine
Substitution: Various substituted thiazole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine is primarily based on its ability to interact with biological macromolecules. The nitrophenyl group can form hydrogen bonds and π-π interactions with proteins, while the thiazole ring can coordinate with metal ions in enzyme active sites. These interactions can inhibit the function of enzymes or disrupt cellular processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-naphthalen-2-yl-N-(3-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.
2-(4-nitrophenyl)-1,3-thiazole: Lacks the naphthalene ring, making it less complex.
Naphthalene-2-yl-thiazole: Does not have the nitrophenyl group, resulting in different chemical properties.
Uniqueness
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine stands out due to its combination of a naphthalene ring, nitrophenyl group, and thiazole ring
Properties
IUPAC Name |
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)17-7-3-6-16(11-17)20-19-21-18(12-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJXSJVTDPOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5851694.png)








![3-Chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

